1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid CAS 890013-40-8 properties
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid CAS 890013-40-8 properties
An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 890013-40-8)
Executive Summary
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring two key pharmacophores: a pyrimidine ring and a piperidine-3-carboxylic acid moiety. This unique structural combination makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The pyrimidine core is a cornerstone of numerous biologically active molecules, including anticancer and antimicrobial agents, while the piperidine-3-carboxylic acid scaffold is a known gamma-aminobutyric acid (GABA) analogue and a versatile building block for various enzyme inhibitors.[1][2][3] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, analytical methodologies, and the potential pharmacological context of this compound, serving as a foundational resource for its exploration in research and development settings.
Core Chemical and Physical Properties
The fundamental identity and characteristics of a compound are critical for its application in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 890013-40-8 | [4] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [4][5] |
| Molecular Weight | 207.23 g/mol | [4][5] |
| Synonyms | 1-(2-pyrimidinyl)-3-piperidinecarboxylic acid | |
| InChI | InChI=1S/C10H13N3O2/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10/h2,4-5,8H,1,3,6-7H2,(H,14,15) | [5] |
| InChIKey | BQYFIPZSFFELOY-UHFFFAOYSA-N | [5] |
| SMILES | C1N(CCCC1C(=O)O)C1=NC=CC=N1 |[5] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Expected to be a solid | Based on related compounds[6] |
| Purity | Typically >98% | As supplied by commercial vendors |
| Storage | Store sealed in a dry, cool place (2-8°C recommended) | Based on related compounds[6] |
| XlogP (Predicted) | 0.7 | A measure of lipophilicity[7] |
| pKa (Predicted) | Acidic: ~4.4, Basic: ~6.6 | Predicted for the related 1-(pyridin-2-yl)piperidine-4-carboxylic acid isomer[8] |
Note: Experimental physicochemical data for this specific isomer is scarce. Some data points are based on predictions or information available for structurally similar compounds and should be treated as estimates.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the material before its use in any application.
Expected Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show characteristic signals for the pyrimidine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), the piperidine ring protons (aliphatic region, δ 1.5-4.0 ppm), and a broad signal for the carboxylic acid proton, which may be solvent-dependent.
-
¹³C NMR : Computed spectral data suggests the presence of ten distinct carbon signals, including those for the pyrimidine ring, the piperidine ring, and the carboxyl carbon (typically δ > 170 ppm).[5]
-
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule (207.1008 g/mol ).[5] The fragmentation pattern would likely involve cleavage at the piperidine ring or loss of the carboxyl group.[9][10] PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification.[7]
-
Protocol: Purity and Identity Verification by LC-MS
This protocol describes a standard liquid chromatography-mass spectrometry (LC-MS) method for routine quality control. The choice of a C18 column is standard for small molecules of moderate polarity, while the formic acid in the mobile phase aids in protonation for positive-ion mode ESI-MS and improves peak shape.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 10 µg/mL with the same solvent.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode to detect the [M+H]⁺ ion (expected at m/z 208.108). A parallel reaction monitoring (PRM) or targeted MS/MS experiment can be used for structural confirmation.
-
-
Data Analysis:
-
Confirm the retention time of the main peak.
-
Verify the mass of the main peak corresponds to the [M+H]⁺ adduct.
-
Integrate the peak area to determine purity (e.g., % area at a specific wavelength like 254 nm).
-
Synthesis and Purification
Proposed Synthetic Pathway
The most direct approach involves the coupling of commercially available 2-chloropyrimidine with piperidine-3-carboxylic acid. This reaction is a well-documented method for creating N-aryl or N-heteroaryl piperidines.[11] The reaction is typically performed in the presence of a base to neutralize the HCl generated and a polar aprotic solvent to facilitate the reaction.
Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure. The choice of potassium carbonate as the base and DMF as the solvent is standard for SₙAr reactions, providing a good balance of reactivity and solubility. Purification by column chromatography is a robust method for removing unreacted starting materials and byproducts.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and N,N-dimethylformamide (DMF, ~5 mL per mmol of starting material).
-
Addition of Reactant: While stirring, add 2-chloropyrimidine (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting materials.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and adjust the pH to ~3-4 with 1M HCl. This protonates the product, making it water-soluble, while less polar impurities may be removed.
-
Wash the aqueous layer with ethyl acetate (3x) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7 with a saturated sodium bicarbonate solution.
-
Extract the product into a suitable organic solvent like dichloromethane or a mixture of chloroform/isopropanol (3x).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure product.
-
-
Confirmation: Confirm the structure and purity of the final product using NMR and LC-MS as described in Section 2.
Pharmacological Context and Potential Applications
Direct biological activity data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is not available in the public domain. However, its structure, which combines two well-established pharmacophores, provides a strong basis for hypothesizing its potential utility in drug discovery.
The Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry.[1] It is a core component of nucleobases (cytosine, thymine, uracil) and is found in a vast array of FDA-approved drugs with diverse mechanisms of action, including:
-
Anticancer Agents: (e.g., 5-Fluorouracil, Imatinib)
-
Antimicrobial Agents: (e.g., Trimethoprim)
-
Antiviral Agents: (e.g., Zidovudine)
-
Cardiovascular Drugs: (e.g., Rosuvastatin)[3]
The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, making it a versatile scaffold for binding to various biological targets.[1][3]
The Piperidine-3-carboxylic Acid Scaffold
This moiety is also of significant pharmacological interest. The parent compound, (RS)-piperidine-3-carboxylic acid (or nipecotic acid), is a potent inhibitor of GABA uptake, demonstrating the scaffold's ability to interact with neurotransmitter transporters.[2] Furthermore, substituted piperidine rings are ubiquitous in modern drug discovery, often used to confer favorable pharmacokinetic properties or to orient functional groups correctly for target binding. Recent research has explored piperidine derivatives as inhibitors for targets such as:
Future Research Directions
The combination of these two scaffolds suggests that 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid could be a valuable building block or a candidate for screening in various assays. Potential research avenues include:
-
Enzyme Inhibition: Screening against panels of kinases or proteases, where the pyrimidine can act as a hinge-binder and the carboxylic acid can form key salt-bridge interactions.
-
CNS Targets: Evaluating its activity at GABA transporters or other central nervous system receptors, given its structural relationship to nipecotic acid.
-
Fragment-Based Drug Discovery: Using the molecule as a starting point for developing more complex and potent derivatives targeting a wide range of diseases.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related piperidine and pyrimidine derivatives can provide guidance on safe handling.
Table 3: General Safety Information
| Hazard Class | Statement | Precautionary Codes | Source Notes |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | Common for related carboxylic acids and amines[15][16] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | Common for related carboxylic acids and amines[15][16] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | Potential for solid dusts[6] |
Handling Recommendations
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15][17]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[15][17]
-
Avoid formation of dust and aerosols.[15]
-
Wash hands thoroughly after handling.[18]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][18]
-
For long-term stability, storage at 2-8°C is recommended, as is common for many complex organic molecules.[6]
References
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Sangon Biotech. (n.d.). Safety Data Sheets. Retrieved February 24, 2026, from [Link]
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SpectraBase. (n.d.). 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. John Wiley & Sons, Inc. Retrieved February 24, 2026, from [Link]
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Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. Retrieved February 24, 2026, from [Link]
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PubChemLite. (n.d.). 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. Retrieved February 24, 2026, from [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]
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Therapeutic Target Database. (n.d.). Piperidine-3-carboxylic acid. Retrieved February 24, 2026, from [Link]
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Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Studies. Retrieved February 24, 2026, from [Link]
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Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025, October 3). PMC. Retrieved from [Link]
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PubChem. (n.d.). (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. Retrieved February 24, 2026, from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
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Arbačiauskienė, E., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]
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Arbačiauskienė, E., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Retrieved from [Link]
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1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines. (2025, February 28). MDPI. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024, August 18). ResearchGate. Retrieved from [Link]
-
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (2018, December 15). PubMed. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. (n.d.). Retrieved from [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
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Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. (n.d.). Retrieved from [Link]
-
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (n.d.). ResearchGate. Retrieved from [Link]
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